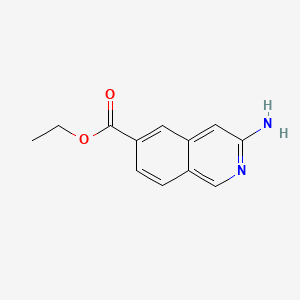

Ethyl 3-aminoisoquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminoisoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-9-7-14-11(13)6-10(9)5-8/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORHKZGJBVMKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=NC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Ethyl 3 Aminoisoquinoline 6 Carboxylate

Reactions Involving the Amino Group at C-3

The nucleophilic amino group attached to the C-3 position of the isoquinoline (B145761) ring is a primary site for various chemical modifications, including acylation, alkylation, diazotization, and condensation reactions.

Acylation and Alkylation Reactions

The primary amino group at C-3 readily undergoes acylation and alkylation, providing pathways to a variety of N-functionalized isoquinoline derivatives.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically forming an amide linkage. This can be achieved by reacting Ethyl 3-aminoisoquinoline-6-carboxylate with acylating agents such as acyl chlorides or acid anhydrides. organic-chemistry.orgyoutube.com For instance, treatment with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetylated product, ethyl 3-acetamidoisoquinoline-6-carboxylate. The reaction generally proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com

Another important acylation-type reaction is the formation of urea (B33335) derivatives. The reaction of the C-3 amino group with an isocyanate (R-N=C=O) leads to the formation of a substituted urea. wikipedia.orgresearchgate.net This reaction involves the nucleophilic attack of the amine on the central carbon of the isocyanate group. researchgate.netdoxuchem.com

Alkylation: Alkylation of the C-3 amino group involves the introduction of an alkyl group. This can be accomplished using alkylating agents like alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of secondary or tertiary amines, depending on the reaction conditions and stoichiometry. While direct alkylation of the isoquinoline ring itself is known, functionalization at the exocyclic amino group is a common transformation. acs.orgnih.gov

Table 1: Acylation and Alkylation Reactions at C-3

| Reaction Type | Reagent Class | Product Class | Functional Group Transformation |

| Acylation | Acyl Halides, Acid Anhydrides | N-Acylisoquinolines (Amides) | -NH₂ → -NH-C(=O)R |

| Urea Formation | Isocyanates | N-Aryl/Alkyl Ureas | -NH₂ → -NH-C(=O)NHR |

| Alkylation | Alkyl Halides | N-Alkylisoquinolines | -NH₂ → -NHR or -NR₂ |

Diazotization and Subsequent Transformations

The primary aromatic amino group at C-3 can be converted into a diazonium salt, which is a highly valuable intermediate for introducing a wide array of substituents onto the isoquinoline core.

Diazotization: The process involves treating an acidic solution of this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–10 °C). libretexts.org This reaction converts the amino group (-NH₂) into a diazonium group (-N₂⁺), yielding ethyl 3-diazoisoquinoline-6-carboxylate salt. The relative stability of aryl diazonium salts at low temperatures allows for their use in subsequent reactions. libretexts.orgresearchgate.net

Subsequent Transformations: The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by various nucleophiles. A prominent example is the Sandmeyer reaction , where the diazonium salt is treated with a copper(I) salt (CuX, where X = Cl, Br, CN) to introduce a halide or a cyano group at the C-3 position. Other transformations include reaction with water to form the 3-hydroxyisoquinoline (B109430) derivative or with potassium iodide to introduce iodine.

Table 2: Diazotization and Subsequent Reactions

| Reaction Name | Reagents | Product Functional Group at C-3 |

| Diazotization | NaNO₂, HCl (aq), 0-10 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer (Chlorination) | CuCl | Chloro (-Cl) |

| Sandmeyer (Bromination) | CuBr | Bromo (-Br) |

| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) |

| Hydrolysis | H₂O, Heat | Hydroxyl (-OH) |

| Iodination | KI | Iodo (-I) |

Condensation Reactions of the Amino Moiety

The C-3 amino group can participate in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines. latech.edu This reaction, often acid-catalyzed, involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.org Subsequent elimination of a water molecule from the carbinolamine yields the corresponding C=N double bond of the imine, also known as a Schiff base. wikipedia.org The reversibility of this reaction often requires the removal of water to drive the equilibrium towards the imine product. wikipedia.org

Table 3: Condensation Reaction of the Amino Group

| Reactant Class | Intermediate | Product Class | Key Transformation |

| Aldehydes or Ketones | Carbinolamine | Imines (Schiff Bases) | C-NH₂ + O=C → C-N=C + H₂O |

Transformations of the Ester Group at C-6

The ethyl ester group at the C-6 position is susceptible to nucleophilic attack at the carbonyl carbon, allowing for transformations such as hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be converted to the corresponding carboxylic acid, 3-aminoisoquinoline-6-carboxylic acid, through hydrolysis. This reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving treatment of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. koreascience.kr The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid. This method is often preferred due to its irreversibility and typically high yields. The synthesis of related quinoline (B57606) carboxylic acids has been well-documented. nih.govnih.gov

Table 4: Hydrolysis of the Ester Group at C-6

| Hydrolysis Type | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed | H₂O, H⁺ (e.g., H₂SO₄), Heat | N/A | 3-Aminoisoquinoline-6-carboxylic acid |

| Base-Catalyzed (Saponification) | 1. NaOH or KOH, H₂O/Alcohol, Heat2. H₃O⁺ | Carboxylate Salt | 3-Aminoisoquinoline-6-carboxylic acid |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For this compound, the ethyl group can be exchanged for a different alkyl or aryl group (R') by treating the ester with an excess of a different alcohol (R'-OH) in the presence of an acid or base catalyst. To ensure a high yield of the new ester, the reactant alcohol is typically used as the solvent. This equilibrium-driven reaction is pushed toward the product by using a large excess of the new alcohol.

Table 5: Transesterification of the Ester Group at C-6

| Catalyst Type | Reagents | Product Class |

| Acid-Catalyzed | R'-OH (in excess), H⁺ | New Ester (e.g., Methyl, Propyl) |

| Base-Catalyzed | R'-OH (in excess), Base (e.g., NaOR') | New Ester (e.g., Methyl, Propyl) |

Reduction to Alcohol and Aldehyde Derivatives

The ethyl ester functional group at the C-6 position of this compound is susceptible to reduction by powerful hydride-donating agents.

The conversion of the ester to the corresponding primary alcohol, (3-aminoisoquinolin-6-yl)methanol, is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). byjus.comlumenlearning.commasterorganicchemistry.com The reaction is generally performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.org The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to an alkoxide, which is then protonated during an acidic workup to yield the primary alcohol. masterorganicchemistry.comlibretexts.orglibretexts.org Given that the intermediate aldehyde is more reactive than the starting ester, its isolation is not feasible with a potent reagent like LiAlH₄. lumenlearning.com

Table 1: Reduction of Ester to Primary Alcohol

| Reactant | Reagent | Product |

|---|

The reduction of the ester to the aldehyde, 3-aminoisoquinoline-6-carbaldehyde, is a more delicate transformation that requires halting the reduction at the intermediate stage. This selective reduction cannot be achieved with powerful, unhindered reducing agents like LiAlH₄ or sodium borohydride (B1222165) (NaBH₄), as the latter is generally not reactive enough to reduce esters at all. lumenlearning.comlibretexts.org Achieving this conversion would necessitate the use of sterically hindered and less reactive hydride reagents at low temperatures, which can selectively react with the ester and are too bulky to readily react with the resulting aldehyde.

Reactivity of the Isoquinoline Aromatic System

The reactivity of the isoquinoline core is dictated by the electronic properties of its two fused rings: the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring. The presence of a strongly activating amino group at C-3 and a deactivating ethyl carboxylate group at C-6 further modifies this reactivity.

Electrophilic Substitution Reactions on the Isoquinoline Core

In isoquinoline itself, electrophilic aromatic substitution (SEAr) preferentially occurs on the carbocyclic (benzene) ring, typically at positions C-5 and C-8. shahucollegelatur.org.in The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom. However, in this compound, the reactivity is significantly influenced by the substituents. The amino group at C-3 is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. The primary ortho position is C-4.

Therefore, electrophilic substitution is predicted to occur selectively at the C-4 position, which is activated by the C-3 amino group and is part of the otherwise electron-deficient pyridine ring.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, would be expected to introduce a halogen atom at the C-4 position. wikipedia.org The reaction typically requires a Lewis acid catalyst like FeCl₃ or FeBr₃ to polarize the halogen molecule (e.g., Br₂ or Cl₂), making it more electrophilic. masterorganicchemistry.com However, the strong activation provided by the amino group might allow the reaction to proceed under milder conditions without a catalyst.

Nitration: Nitration involves the introduction of a nitro (-NO₂) group. For isoquinoline, this typically requires harsh conditions and yields a mixture of 5-nitro- and 8-nitroisoquinoline (B1594253). shahucollegelatur.org.in For this compound, the activating effect of the C-3 amino group would direct the nitration to the C-4 position. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. elsevierpure.com In some cases involving activated heterocycles, alternative nitrating agents can be employed. dtic.milnih.gov

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Ethyl 3-amino-4-bromoisoquinoline-6-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-amino-4-nitroisoquinoline-6-carboxylate |

Nucleophilic Reactions on the Isoquinoline Core

The electron-deficient nature of the pyridine ring makes the isoquinoline system susceptible to nucleophilic attack, particularly at the C-1 position. quimicaorganica.orgquora.com The C-3 position is also a potential site for nucleophilic attack.

A key transformation for the 3-amino group is its conversion into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). organic-chemistry.orglibretexts.org The resulting 3-diazoniumisoquinoline salt is a highly valuable intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. youtube.com This allows for a wide range of nucleophiles to be introduced at the C-3 position via Sandmeyer-type reactions. youtube.comyoutube.com

Table 3: Sandmeyer Reactions of Diazotized this compound

| Reagent | Nucleophile | Product |

|---|---|---|

| CuCl | Cl⁻ | Ethyl 3-chloroisoquinoline-6-carboxylate |

| CuBr | Br⁻ | Ethyl 3-bromoisoquinoline-6-carboxylate |

| CuCN | CN⁻ | Ethyl 3-cyanoisoquinoline-6-carboxylate |

| H₂O, Δ | OH⁻ | Ethyl 3-hydroxyisoquinoline-6-carboxylate |

Direct nucleophilic substitution of a hydrogen atom (SₙH) on the ring is less common but can be achieved with very strong nucleophiles. However, the diazotization pathway is a more general and versatile method for functionalizing the C-3 position.

Oxidation and Reduction of the Isoquinoline Ring System

Reduction: The isoquinoline ring system can be selectively reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation is commonly achieved via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. pharmaguideline.comacs.org This reaction saturates the pyridine portion of the fused ring system. Alternative reagents like zinc borohydride have also been shown to be effective for the regioselective reduction of isoquinolines to their tetrahydro derivatives. tandfonline.com The reduction of this compound under these conditions would yield Ethyl 3-amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Oxidation: The isoquinoline ring is relatively stable and requires strong oxidizing agents for degradation. pharmaguideline.com Vigorous oxidation with reagents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions can cleave both rings, leading to a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid (from the pyridine ring). shahucollegelatur.org.in The presence of substituents can influence the site of oxidation. An electron-donating group like the amino group at C-3 would tend to make the pyridine ring more susceptible to oxidation, while the electron-withdrawing ester group at C-6 would make the benzene ring more resistant. Conversely, oxidation of 5-aminoisoquinoline (B16527) affects only the benzene ring. shahucollegelatur.org.in Visible-light-promoted aerobic oxidation has also been reported for the conversion of isoquinolinium salts to isoquinolones. nih.gov

Rearrangements and Annulation Reactions of the Compound

The structure of this compound allows it to be a precursor in various rearrangement and ring-forming (annulation) reactions.

Rearrangement Reactions: While direct rearrangements of the parent compound are not widely reported, its functional groups can be modified to facilitate classic named rearrangements. For instance, the ester at C-6 could be hydrolyzed to a carboxylic acid, then converted to an acyl azide (B81097). This acyl azide could then undergo a Curtius rearrangement upon heating, which involves migration of the isoquinoline ring to an electron-deficient nitrogen, forming an isocyanate intermediate. masterorganicchemistry.com This isocyanate could be subsequently hydrolyzed to yield isoquinoline-3,6-diamine. Similarly, conversion of the ester to a primary amide followed by treatment with bromine and a strong base could initiate a Hofmann rearrangement, also proceeding through an isocyanate intermediate to give the same diamine product. masterorganicchemistry.comslideshare.net

Annulation Reactions: Annulation reactions involve the construction of a new ring onto an existing system. The isoquinoline scaffold can participate in such reactions. For example, a reported method describes the ring expansion of activated isoquinolines into benzo[b]azepine derivatives. rsc.org This reaction proceeds via a copper-catalyzed C-C bond insertion with a diazocarbonyl compound, effectively adding a new seven-membered ring. Given the presence of the activating amino group, this compound could potentially undergo such a transformation. Furthermore, the functional groups on the molecule can be used as handles to build new rings, such as in the synthesis of more complex polycyclic heterocyclic systems. nih.gov

Derivatization Strategies and Advanced Analog Synthesis

Modification of the Ethyl Ester Moiety

The ethyl ester group at the C-6 position serves as a versatile handle for introducing a variety of functional groups through common organic transformations.

Hydrolysis: The most fundamental modification is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-aminoisoquinoline-6-carboxylic acid. This reaction is typically performed under basic conditions, for instance, using an aqueous solution of lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. The carboxylic acid derivative is a crucial intermediate for further functionalization.

Amidation: The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines to form amide derivatives. This transformation is commonly achieved using peptide coupling reagents. nih.govgrowingscience.com A variety of reagents and protocols have been developed for the activation of carboxylic acids and subsequent amine coupling. nih.gov Popular and effective coupling systems include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA). nih.gov Another powerful reagent is Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). growingscience.com A general method for amide synthesis also involves the direct coupling of alkali metal carboxylate salts with amines or their ammonium (B1175870) hydrochloride salts using HBTU as a coupling agent. nih.gov

Table 1: Representative Modifications of the Ethyl Ester Moiety

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Ethyl 3-aminoisoquinoline-6-carboxylate | 1. LiOH, H₂O/THF2. HCl (aq) | 3-Aminoisoquinoline-6-carboxylic acid |

| 3-Aminoisoquinoline-6-carboxylic acid | Benzylamine, EDC, HOBt, DIPEA, DMF | N-Benzyl-3-aminoisoquinoline-6-carboxamide |

Functionalization of the 3-Amino Group

The primary amino group at the C-3 position is a key site for introducing structural diversity. Its nucleophilic character allows for reactions such as acylation, sulfonylation, and alkylation.

Acylation/Sulfonylation: The 3-amino group can be readily acylated with acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives.

Reductive Amination: Reductive amination, or reductive alkylation, offers a powerful method for producing secondary or tertiary amines. wikipedia.org This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. libretexts.orgmasterorganicchemistry.com This method avoids the issue of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Table 2: Representative Modifications of the 3-Amino Group

| Starting Material | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| This compound | Acetyl chloride, Pyridine (B92270) | N-Acylated | Ethyl 3-acetamidoisoquinoline-6-carboxylate |

| This compound | Benzaldehyde (B42025), NaBH(OAc)₃, CH₂Cl₂ | N-Alkylated (Secondary Amine) | Ethyl 3-(benzylamino)isoquinoline-6-carboxylate |

Introduction of Substituents onto the Isoquinoline (B145761) Aromatic System

The isoquinoline ring itself can be functionalized through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the bicyclic system and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): For the parent isoquinoline molecule, electrophilic substitution reactions such as nitration and sulfonation occur preferentially on the benzene (B151609) ring portion, yielding a mixture of 5- and 8-substituted products. iust.ac.iryoutube.com Nitration with a mixture of nitric and sulfuric acid typically produces the 5-nitroisoquinoline (B18046) as the major product (90%) and the 8-nitroisoquinoline (B1594253) as the minor product (10%). youtube.com Halogenation, such as bromination, also tends to occur at the C-5 and C-8 positions. iust.ac.ir The presence of the activating amino group and the deactivating ester group on the target molecule would influence the precise outcome of these reactions, which would require experimental determination.

Nucleophilic Aromatic Substitution (SNAr): While direct nucleophilic substitution on the unsubstituted ring is difficult, the introduction of a halogen onto the ring can facilitate subsequent SNAr reactions. Halogens in the 1-position of the isoquinoline are particularly reactive towards nucleophilic displacement. shahucollegelatur.org.in

Table 3: Potential Aromatic System Substitutions

| Reaction Type | Reagent(s) | Potential Product Position(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and/or 8-Nitro |

| Halogenation | Br₂, AlCl₃ | 5-Bromo and/or 8-Bromo |

Synthesis of Fused Heterocyclic Systems Utilizing the Isoquinoline Core

The bifunctional nature of the 3-aminoisoquinoline scaffold, possessing both a nucleophilic amino group and an adjacent ring nitrogen, makes it an excellent precursor for the construction of fused polycyclic heterocyclic systems. shahucollegelatur.org.inelsevierpure.comnih.govnih.gov

Fused Triazoles: The 3-amino group can be converted to a hydrazine (B178648), which can then undergo cyclization, or it can be diazotized and subjected to cycloaddition reactions to form fused triazole rings. jazanu.edu.sa For example, a common strategy involves the reaction of a 3-aminoisoquinoline derivative to form an intermediate that cyclizes to a iust.ac.irelsevierpure.comacs.orgtriazolo[3,4-a]isoquinoline system.

Fused Imidazoles: Another important transformation is the synthesis of imidazo[2,1-a]isoquinolines. nih.govnih.gov This can be achieved through various methods, including the reaction of a 1-aminoisoquinoline (B73089) with an α-haloketone (a variation of the Bischler-Napieralski reaction) or through modern transition-metal-catalyzed C-H activation and annulation strategies. nih.gov For instance, the reaction between N-phenyl-1-aminoisoquinoline can be catalyzed by copper(II) acetate (B1210297) and iron(III) nitrate (B79036) to yield benzimidazo[2,1-a]isoquinoline (B1203507) via an intramolecular C-H amination. nih.gov These strategies highlight the potential to build complex, rigid structures from the isoquinoline core.

Table 4: Representative Fused Heterocyclic Systems

| Starting Moiety | Reaction Strategy | Resulting Fused System |

|---|---|---|

| 3-Aminoisoquinoline | Reaction with a reagent to form a third ring, e.g., via cyclocondensation with a dicarbonyl compound or equivalent. | Imidazo[2,1-a]isoquinoline derivative |

Applications in Advanced Organic Synthesis and Chemical Discovery

Role as a Building Block for Complex Polycyclic Scaffolds

The isoquinoline (B145761) nucleus is a privileged structure found in numerous natural products, particularly alkaloids like papaverine (B1678415) and morphine. thieme-connect.de The functionalized nature of ethyl 3-aminoisoquinoline-6-carboxylate makes it an ideal building block for the synthesis of complex polycyclic systems. The amino group at the C-3 position and the reactive positions on the isoquinoline ring can participate in annulation reactions, where additional rings are fused onto the core structure.

Research into related heterocyclic systems demonstrates the synthetic utility of such building blocks. For instance, 3-aminoquinazolinones have been successfully used as precursors to create fused heterocyclic systems, including triazinoquinazolinones and triazepinoquinazolinones, through cyclization reactions. nih.gov Similarly, the synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines showcases how a substituted isoquinoline core can be elaborated into a more complex, multi-ring structure. researchgate.net These examples highlight the potential of this compound to act as a foundational component in diversity-oriented synthesis, enabling access to novel and structurally complex spiro and fused polycyclic skeletons. mdpi.com The development of methods for amine annulation via concurrent N-H and α-C-H bond functionalization provides a modern strategy for accessing complex polycyclic amines from simpler heterocyclic precursors. nih.gov

Precursor in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org The structure of this compound, featuring a primary amine, makes it a well-suited candidate for inclusion in various MCRs.

The primary amino group can react as the amine component in several classic and modern MCRs:

Ugi Reaction: In a Ugi four-component reaction (U-4CR), a primary amine reacts with a ketone or aldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino amide. nih.govnih.gov this compound could serve as the amine input, allowing for the direct incorporation of the isoquinoline scaffold into peptide-like structures.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. organic-chemistry.orgrsc.orgrsc.org The title compound can act as the amine component to produce novel derivatives.

Asinger Reaction: This reaction typically combines an α-halo carbonyl compound, a sulfur source, ammonia (B1221849), and another carbonyl compound to form 3-thiazolines. nih.gov Modified versions using primary amines are also established, suggesting a potential pathway for incorporating the isoquinoline moiety into sulfur-containing heterocycles.

The convergence and step-economy of MCRs make them powerful tools for rapidly building libraries of compounds for drug discovery, and the inclusion of the this compound scaffold offers a route to novel chemical entities. nih.gov

Scaffold for the Exploration of Structure-Activity Relationships in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound is an excellent scaffold for SAR exploration due to its multiple, chemically distinct modification points. By systematically altering different parts of the molecule, chemists can fine-tune its properties to enhance potency, selectivity, or other pharmacological parameters.

The strategic value of this approach has been demonstrated with related heterocyclic cores. For example, SAR studies on ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate revealed that modifications at the 6-position could significantly alter binding affinity to antiapoptotic proteins. nih.gov Similarly, the synthesis and evaluation of novel quinolone derivatives showed that varying fatty amide chains at the C-7 position led to promising cytotoxicity against cancer cell lines. nih.gov In another case, modifications to a spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline] scaffold dramatically affected its antiproliferative activity. nih.gov

For this compound, these modification points allow for a systematic investigation of its biological potential.

| Modification Site | Position | Potential Modifications | Purpose in SAR Studies |

|---|---|---|---|

| Amino Group | C-3 | Acylation, Alkylation, Sulfonylation, Formation of ureas/thioureas | To explore the role of hydrogen bonding, steric bulk, and electronics at this position for target interaction. |

| Ester Group | C-6 | Hydrolysis to carboxylic acid, Amidation with various amines, Reduction to alcohol | To modulate solubility, polarity, and introduce new vectors for target engagement. |

| Isoquinoline Ring | Various | Halogenation, Nitration, Suzuki or other cross-coupling reactions | To probe electronic effects and explore new substitution patterns for improved potency or selectivity. yu.edu.jo |

Intermediacy in the Synthesis of N-Heterocyclic Compounds

Beyond being a building block for adding complexity, this compound is a key intermediate for the synthesis of other N-heterocyclic compounds where the core isoquinoline structure is transformed or elaborated. The amino group at C-3 is a powerful synthetic handle for cyclization reactions to form fused heterocyclic systems.

This strategy is well-documented for analogous structures. For instance, 3-aminoquinazolinone derivatives, which share the amino-heterocycle motif, readily undergo condensation with aldehydes or other reagents to form larger, fused systems like triazepinoquinazolinones through intramolecular cyclization pathways. nih.gov The synthesis of isoquinolin-3-amines can be achieved from acyclic (2-formylphenyl)acetonitrile precursors, establishing a fundamental route to this class of compounds. thieme-connect.de Subsequent reactions on the amino group can lead to a diverse range of fused heterocycles. For example, intramolecular aza-Wittig reactions of related azidoacrylates provide a mild method to form the isoquinoline ring system itself. thieme-connect.de

By reacting the C-3 amino group of this compound with bifunctional electrophiles, chemists can construct new rings fused to the isoquinoline core, leading to novel classes of N-heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 3-aminoisoquinoline-6-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum of this compound would be expected to display a series of distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the isoquinoline (B145761) core would likely appear as a set of multiplets or distinct doublets and singlets in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. The amino group protons would likely present as a broad singlet, the position of which could be solvent-dependent. The ethyl group of the ester would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, both in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester would be found significantly downfield (around δ 165-175 ppm). The aromatic carbons of the isoquinoline ring would generate a cluster of signals in the δ 110-150 ppm range. The carbons of the ethyl group would appear at the most upfield positions.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H-1 |

| ~8.2 | d | 1H | H-5 |

| ~7.8 | d | 1H | H-7 |

| ~7.6 | s | 1H | H-4 |

| ~7.5 | dd | 1H | H-8 |

| ~5.5 | br s | 2H | -NH₂ |

| 4.35 | q | 2H | -OCH₂CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O |

| ~155.0 | C-3 |

| ~145.0 | C-8a |

| ~138.0 | C-4a |

| ~130.0 | C-5 |

| ~128.0 | C-6 |

| ~125.0 | C-7 |

| ~122.0 | C-8 |

| ~118.0 | C-1 |

| ~110.0 | C-4 |

| 61.5 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Mass Spectrometric Techniques (e.g., LC-MS, GC/MS) for Compound Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for analyzing reaction mixtures and purified compounds.

For this compound, LC-MS would likely be the preferred method of analysis due to the compound's polarity and relatively low volatility. In a typical LC-MS experiment, the compound would first be separated from any impurities by liquid chromatography and then introduced into the mass spectrometer.

Expected Mass Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₂N₂O₂, the molecular weight is 216.24 g/mol . Therefore, a strong signal at m/z 217.25 would be anticipated.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, and cleavages within the isoquinoline ring system.

Hypothetical Mass Spectrometry Data Table for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 217.25 | 100 | [M+H]⁺ |

| 189.22 | 45 | [M+H - C₂H₄]⁺ |

| 172.19 | 60 | [M+H - C₂H₅O]⁺ |

| 144.17 | 30 | [M+H - C₂H₅O - CO]⁺ |

Single Crystal X-Ray Diffraction for Definitive Structural Determination

While NMR and MS provide compelling evidence for the structure of a molecule, single crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To perform this analysis on this compound, a suitable single crystal would first need to be grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound. The diffraction data collected would allow for the calculation of the precise bond lengths, bond angles, and torsion angles within the molecule.

Expected Structural Features: A successful X-ray crystallographic analysis would be expected to confirm the planar nature of the isoquinoline ring system. It would also reveal the orientation of the ethyl carboxylate group relative to the ring and provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1030 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.39 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like isoquinoline (B145761) derivatives. researchgate.netnih.gov DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

Electronic Properties: DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the geometry of Ethyl 3-aminoisoquinoline-6-carboxylate and to calculate its electronic properties. mdpi.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests higher reactivity. For similar aromatic systems, these calculations help in understanding the electronic transitions and spectroscopic properties. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are valuable in predicting how this compound might interact with other molecules, including biological targets. For instance, a high electrophilicity index suggests the molecule can act as a good electrophile in reactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can reveal hyperconjugative interactions and intramolecular charge transfer, which contribute to the molecule's stability and reactivity. researchgate.net For this compound, NBO analysis would likely show significant delocalization of π-electrons across the isoquinoline ring system and potential charge transfer interactions involving the amino and carboxylate groups.

| Calculated Parameter | Significance | Typical Method |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Electronegativity (χ) | Electron-attracting tendency | DFT |

| Chemical Hardness (η) | Resistance to charge transfer | DFT |

| Electrophilicity Index (ω) | Electrophilic nature | DFT |

| NBO Analysis | Intramolecular interactions and stability | DFT |

This table is generated based on typical DFT study parameters for similar heterocyclic compounds.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted isoquinolines. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.

Synthesis of the Isoquinoline Core: Several classical methods exist for synthesizing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. pharmaguideline.com Computational studies on these and more modern synthetic routes can provide detailed mechanistic insights. harvard.edu For instance, DFT calculations can be used to model the cyclization and aromatization steps, identifying the key energetic barriers and intermediates. mdpi.com This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions leading to substituted isoquinolines.

Modeling a Hypothetical Synthesis: A plausible synthetic route to this compound could involve the cyclization of a suitably substituted precursor. Computational modeling of such a reaction would involve:

Reactant and Product Optimization: Calculating the ground state geometries and energies of the reactants and products.

Transition State Searching: Locating the transition state structures connecting reactants to products. This is often the most computationally intensive step.

Frequency Calculations: To confirm that the located structures are true minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the transition state correctly connects the desired reactant and product.

These calculations would provide activation energies, which can be compared to predict the feasibility of different synthetic pathways. mdpi.com

| Computational Step | Purpose |

| Geometry Optimization | Find the lowest energy structures of reactants, products, and intermediates. |

| Transition State Search | Identify the highest energy point along the reaction coordinate. |

| Frequency Calculation | Characterize stationary points as minima or transition states. |

| IRC Calculation | Confirm the reaction path connecting reactants and products via the transition state. |

This table outlines the general workflow for computational modeling of reaction mechanisms.

Conformational Analysis of this compound and its Derivatives

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable ethyl carboxylate group, this analysis is particularly important.

Methods for Conformational Analysis: Computational methods, especially DFT, are well-suited for performing conformational analysis. nih.gov The process typically involves a systematic or stochastic search of the conformational space to identify all low-energy conformers. For each identified conformer, a full geometry optimization and energy calculation are performed.

Conformational Preferences: For this compound, the primary source of conformational flexibility is the rotation around the C-O bond of the ester group. The orientation of the ethyl group relative to the isoquinoline ring will be influenced by steric and electronic factors. It is expected that conformers that minimize steric hindrance between the ethyl group and the adjacent parts of the isoquinoline ring will be more stable. nih.gov

Analysis of Derivatives: Conformational analysis can be extended to derivatives of this compound to understand how different substituents affect the conformational landscape. For example, introducing bulky groups near the ethyl carboxylate moiety would likely alter its preferred orientation. This information is critical for structure-based drug design, where the conformation of a ligand in the binding site of a protein is paramount.

| Compound | Key Rotatable Bond | Expected Stable Conformations |

| This compound | C(carboxylate)-O(ester) | Planar and non-planar orientations of the ethyl group relative to the isoquinoline ring. |

| Derivatives with bulky substituents | C(carboxylate)-O(ester) and bonds of the substituent | Conformations that minimize steric clash between the substituent, the ethyl group, and the isoquinoline core. |

This table illustrates the focus of conformational analysis for the title compound and its potential derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-aminoisoquinoline-6-carboxylate, and how can reaction conditions be systematically optimized?

- Methodology : Synthesis typically involves multi-step protocols, such as cyclization of substituted precursors or coupling reactions. For example, esterification of carboxylic acid intermediates (e.g., methyl/ethyl ester formation) is common. Optimization includes solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), temperature control (60–100°C for cyclization), and catalyst screening (e.g., Pd-based catalysts for cross-coupling) . Purity is assessed via HPLC or TLC, with yields improved by iterative recrystallization.

Q. How can this compound be characterized to confirm its structural integrity?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., ethyl ester at C6, amino at C3) and rule out tautomeric shifts .

- X-ray crystallography : Single-crystal analysis using SHELXL (for small-molecule refinement) resolves bond lengths and angles, critical for distinguishing isoquinoline regioisomers .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 247.1 for CHNO) .

Q. What in vitro biological screening protocols are suitable for assessing its pharmacological potential?

- Methodology :

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) with IC determination via fluorometric/colorimetric readouts.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range).

- Solubility and stability : Simulate physiological conditions (PBS buffer, pH 7.4) to evaluate bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound derivatives?

- Methodology : Discrepancies in NMR/IR data (e.g., ambiguous NOE correlations) are resolved via X-ray diffraction. For example, SHELXL refines torsional angles to confirm substituent orientation, while ORTEP-3 visualizes electron density maps to validate hydrogen bonding or π-stacking interactions . Comparative analysis of isostructural analogs (e.g., ethyl 4-chloro-6-methoxyquinoline-3-carboxylate) provides benchmarks for bond parameter validation .

Q. What computational strategies predict the compound’s interactions with biological targets, and how are these validated experimentally?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., DNA topoisomerases or GPCRs). Focus on hydrogen bonding (amino group) and hydrophobic interactions (ethyl ester).

- MD simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions.

- Experimental validation : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (K), while mutagenesis studies identify critical residues .

Q. How do substituent modifications (e.g., halogenation or methoxy groups) impact the compound’s reactivity and bioactivity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 6-fluoro or 8-trifluoromethyl derivatives) and compare bioactivity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- DFT calculations : Predict electronic effects (e.g., Hammett σ values for amino/ester groups) on reaction pathways (e.g., nucleophilic aromatic substitution) .

- In vitro validation : Test analogs in parallel assays to correlate structural changes with activity shifts (e.g., logP vs. IC) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodology :

- Flow chemistry : Continuous flow reactors improve reproducibility for temperature-sensitive steps (e.g., cyclization).

- Chiral HPLC : Resolve enantiomers post-synthesis, with mobile phase optimization (e.g., hexane/isopropanol) to prevent racemization.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, ensuring intermediates meet predefined critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.